molecular formula C12H16N4 B1483707 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 2098108-80-4

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B1483707
CAS No.: 2098108-80-4
M. Wt: 216.28 g/mol
InChI Key: CUJGQEQEHIDTQS-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Substitution with Pyridine: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Introduction of the Ethyl Group: The ethyl group can be added via alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the pyrazole ring to its dihydro or tetrahydro derivatives.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is investigated for its use in the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of advanced intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings facilitate binding through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine: Lacks the ethyl group, which may affect its binding affinity and specificity.

    2-(5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine: Substitution with a methyl group instead of an ethyl group, potentially altering its chemical properties and reactivity.

    2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)propan-1-amine: Variation in the alkyl chain length, which can influence its solubility and interaction with biological targets.

Uniqueness: The presence of the ethyl group in 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine provides unique steric and electronic properties that can enhance its binding affinity and specificity for certain targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-10-9-12(15-16(10)8-6-13)11-5-3-4-7-14-11/h3-5,7,9H,2,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJGQEQEHIDTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCN)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 3
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 4
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 5
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 6
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

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